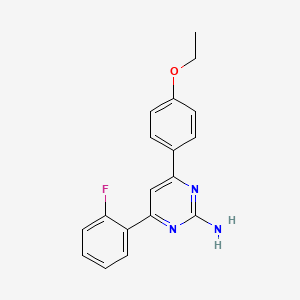
4-(2-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, or 4-CPT-2A for short, is a synthetically produced compound that has been studied for its potential uses in scientific research and laboratory experiments. 4-CPT-2A has been found to possess a variety of biochemical and physiological effects, as well as a range of advantages and limitations for its use in lab experiments.
科学研究应用
4-CPT-2A has been studied for its potential applications in scientific research. It has been found to be a potent agonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G-protein-coupled receptor that has been linked to a variety of neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia. 4-CPT-2A has also been studied for its potential role in the treatment of anxiety, depression, and addiction.
作用机制
4-CPT-2A works by activating the mGluR5 receptor. When the mGluR5 receptor is activated, it triggers a cascade of biochemical reactions that can lead to a variety of physiological effects. These effects include an increase in the production of neurotransmitters such as dopamine and serotonin, which can lead to an increase in pleasure, motivation, and focus.
Biochemical and Physiological Effects
4-CPT-2A has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of dopamine and serotonin, which can lead to an increase in pleasure, motivation, and focus. It has also been found to reduce levels of the stress hormone cortisol, which can lead to a decrease in anxiety and depression. In addition, 4-CPT-2A has been found to exert an inhibitory effect on the release of glutamate, which can lead to a reduction in excitotoxicity and neurodegeneration.
实验室实验的优点和局限性
4-CPT-2A has a number of advantages and limitations for its use in lab experiments. One of the main advantages is that it is a potent agonist of the mGluR5 receptor, which means that it can be used to study the effects of this receptor in various neurological disorders. However, it also has some limitations. One of the main limitations is that it is a synthetic compound, which means that it may not be as safe and effective as more natural compounds. In addition, it is not approved for use in humans, so it should not be used in clinical trials.
未来方向
There are a number of potential future directions for 4-CPT-2A. One of the main areas of research is its potential use in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Another area of research is its potential use in the treatment of anxiety, depression, and addiction. Finally, further research could be done to explore the biochemical and physiological effects of 4-CPT-2A, as well as its potential advantages and limitations for use in lab experiments.
合成方法
4-CPT-2A is synthesized through a multi-step process that involves the reaction of 2-chlorophenylacetonitrile with thiophene-2-carboxaldehyde, followed by a reaction with sodium hydroxide and then a reaction with 4-aminopyrimidine. The final product is a white crystalline powder that can be used for further research and laboratory experiments.
属性
IUPAC Name |
4-(2-chlorophenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-10-5-2-1-4-9(10)11-8-12(18-14(16)17-11)13-6-3-7-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNIGNRVZHNBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














